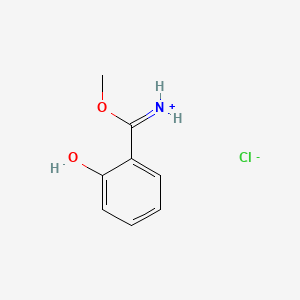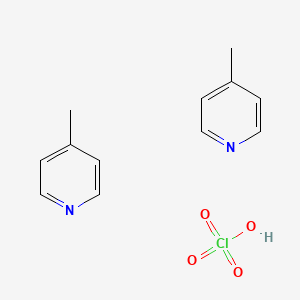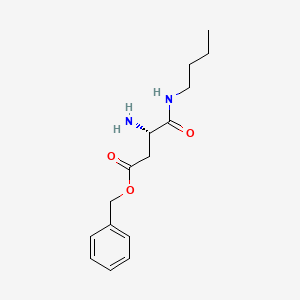
Benzyl N-butyl-L-alpha-asparaginate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-butyl-L-alpha-asparaginate is a chemical compound that belongs to the class of asparaginates Asparaginates are derivatives of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a benzyl group, a butyl group, and an L-alpha-asparagine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-butyl-L-alpha-asparaginate typically involves the reaction of benzyl chloride with N-butyl-L-alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyl chloride+N-butyl-L-alpha-asparagineNaOH, DCMBenzyl N-butyl-L-alpha-asparaginate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-butyl-L-alpha-asparaginate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, benzyl alcohol.
Substitution: Benzyl azide, benzyl thiol.
Wissenschaftliche Forschungsanwendungen
Benzyl N-butyl-L-alpha-asparaginate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to asparagine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl N-butyl-L-alpha-asparaginate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by mimicking the structure of asparagine, thereby blocking the enzyme’s active site. This can lead to the disruption of metabolic pathways that rely on asparagine, ultimately affecting cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-butyl-L-asparagine
- Benzyl N-butyl-D-alpha-asparaginate
- Benzyl N-butyl-L-glutamate
Uniqueness
Benzyl N-butyl-L-alpha-asparaginate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of benzyl and butyl groups with L-alpha-asparagine makes it a versatile compound with potential applications across various fields. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in scientific research.
Eigenschaften
CAS-Nummer |
61406-29-9 |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
benzyl (3S)-3-amino-4-(butylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-9-17-15(19)13(16)10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |
InChI-Schlüssel |
CHEOFYOPXVPLIW-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N |
Kanonische SMILES |
CCCCNC(=O)C(CC(=O)OCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)

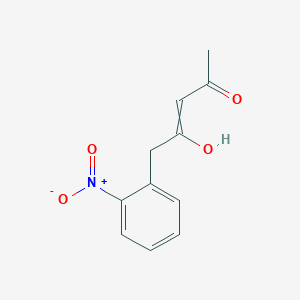
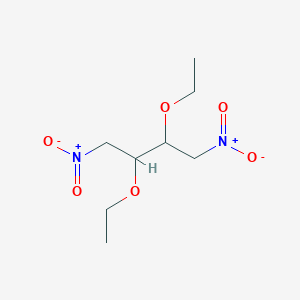
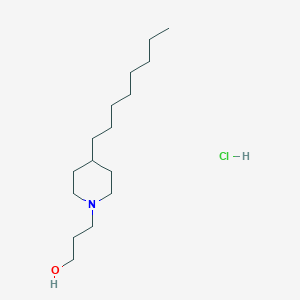
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
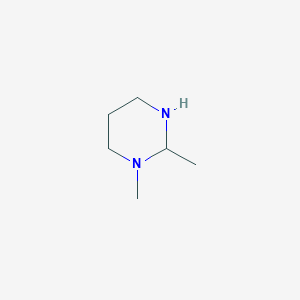
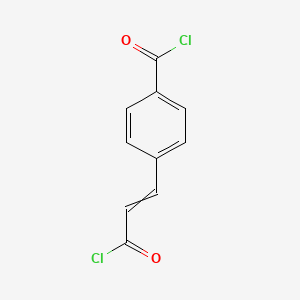
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
